Lipophilicity and Molecular Weight as Drivers of Membrane Permeability
N-Ethylcyclohexanecarboxamide exhibits a calculated XLogP3-AA of 2, compared to 1.6 for N-methylcyclohexanecarboxamide and 3.8 for the TRPM8 agonist WS-3 [1][2]. This intermediate lipophilicity positions it as a valuable control or scaffold for optimizing membrane permeability in CNS drug candidates where excessive logP (>3) often leads to high tissue binding and off-target effects [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | N-methylcyclohexanecarboxamide (1.6); WS-3 (3.8) |
| Quantified Difference | Δ = +0.4 vs. N-methyl; Δ = -1.8 vs. WS-3 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
An intermediate logP value of 2 is often considered optimal for CNS drug-likeness, making this compound a more balanced starting point for SAR campaigns than its more lipophilic or hydrophilic counterparts.
- [1] PubChem. N-Ethylcyclohexanecarboxamide. CID: 19916600. Accessed 2026. View Source
- [2] PubChem. N-Methylcyclohexanecarboxamide. CID: 3343827. Accessed 2026. View Source
- [3] Pajouhesh, H. and Lenz, G.R. (2005) 'Medicinal chemical properties of successful central nervous system drugs', NeuroRx, 2(4), pp. 541-553. View Source
